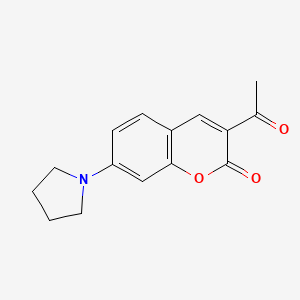
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of an acetyl group at the 3-position, a pyrrolidinyl group at the 7-position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde and an α,β-unsaturated carbonyl compound.
Introduction of the Acetyl Group: The acetyl group can be introduced at the 3-position through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced at the 7-position through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group, such as a halogen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzopyran derivatives with different functional groups.
科学研究应用
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigation of its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications, including drug development for various diseases.
Industry: Use in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in biological processes.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various pathways.
相似化合物的比较
Similar Compounds
3-Acetyl-7-(morpholin-1-yl)-2H-1-benzopyran-2-one: Similar structure with a morpholinyl group instead of a pyrrolidinyl group.
3-Acetyl-7-(piperidin-1-yl)-2H-1-benzopyran-2-one: Similar structure with a piperidinyl group instead of a pyrrolidinyl group.
3-Acetyl-7-(azetidin-1-yl)-2H-1-benzopyran-2-one: Similar structure with an azetidinyl group instead of a pyrrolidinyl group.
Uniqueness
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinyl group at the 7-position may enhance its biological activity and selectivity compared to other similar compounds.
属性
CAS 编号 |
74696-97-2 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
3-acetyl-7-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C15H15NO3/c1-10(17)13-8-11-4-5-12(16-6-2-3-7-16)9-14(11)19-15(13)18/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI 键 |
RSDZNKNPCAGVRC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)N3CCCC3)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


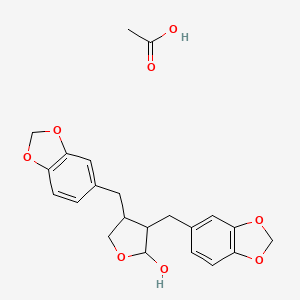
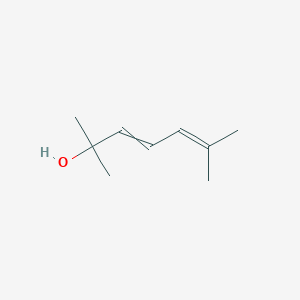
![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
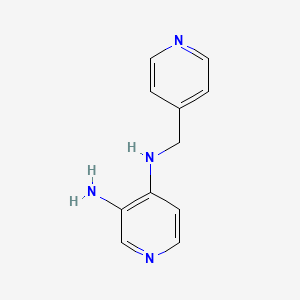
![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)
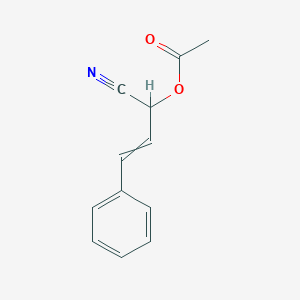
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)

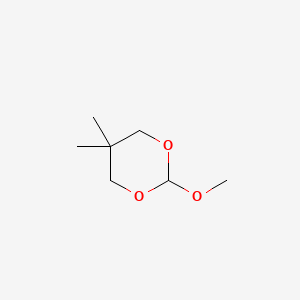
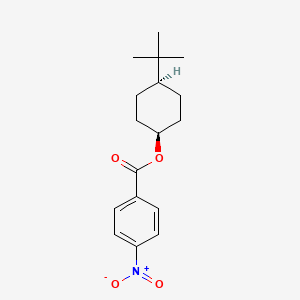

![2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B14445741.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)
